
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2,3-dimethoxyphenyl group and a hydroxyl group at the 4-position, along with a methyl group at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and 1-methylpiperidine.
Formation of Intermediate: The 2,3-dimethoxybenzaldehyde undergoes a condensation reaction with 1-methylpiperidine in the presence of a suitable catalyst, such as piperidine and glacial acetic acid, to form an intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone derivative.
Reduction: The compound can be further reduced to modify the piperidine ring.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-one.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of halogenated or other substituted phenyl derivatives.
科学研究应用
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin or dopamine receptors, influencing their activity.
Pathways Involved: The interaction with these receptors can modulate various signaling pathways, leading to changes in cellular responses and physiological effects.
相似化合物的比较
4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-ol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: 3,4-Dimethoxyphenethylamine, 3-(3,4-Dimethoxyphenyl)propionic acid
Comparison: While 3,4-Dimethoxyphenethylamine is an analogue of dopamine and has monoamine oxidase inhibitory activity, this compound has a distinct piperidine ring structure that may confer different pharmacological properties. Similarly, 3-(3,4-Dimethoxyphenyl)propionic acid is a phenylpropanoic acid derivative with different chemical reactivity and applications.
属性
CAS 编号 |
82359-62-4 |
|---|---|
分子式 |
C14H21NO3 |
分子量 |
251.32 g/mol |
IUPAC 名称 |
4-(2,3-dimethoxyphenyl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C14H21NO3/c1-15-9-7-14(16,8-10-15)11-5-4-6-12(17-2)13(11)18-3/h4-6,16H,7-10H2,1-3H3 |
InChI 键 |
MDJOOOQQBBKWBZ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)(C2=C(C(=CC=C2)OC)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


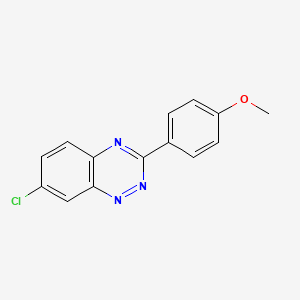
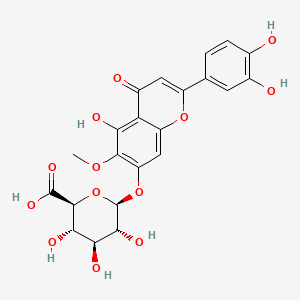
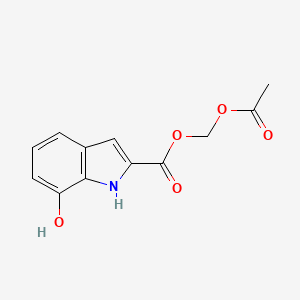
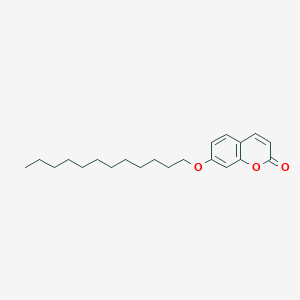
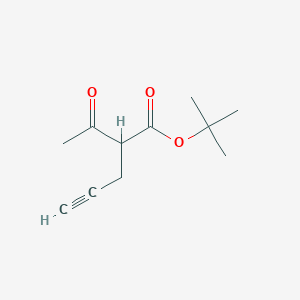
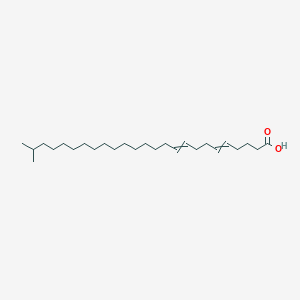
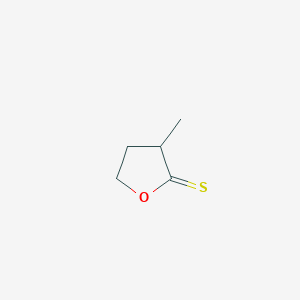
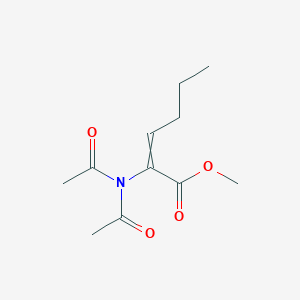
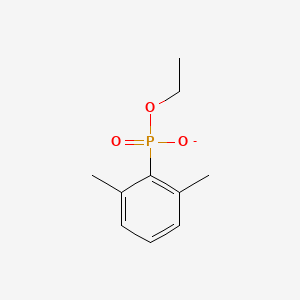
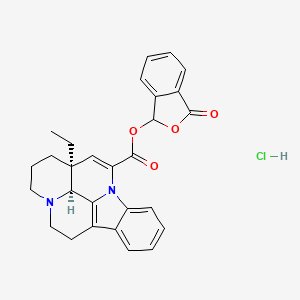
![[(2R,3S)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-2-yl]methanol;methanesulfonic acid](/img/structure/B14416759.png)
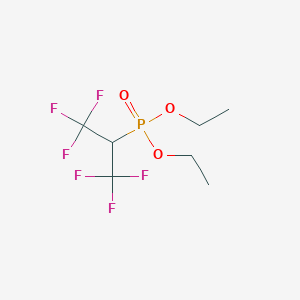
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)
